Cypermethrin

描述

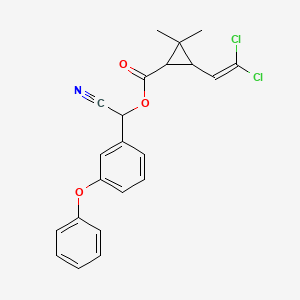

Structure

3D Structure

属性

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023998 | |

| Record name | Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals. | |

| Record name | Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.25 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Viscous semi-solid, Colorless crystals - pure isomers | |

CAS No. |

52315-07-8, 97955-44-7 | |

| Record name | Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cypermethrin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cypermethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cypermethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TR49121NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F | |

| Record name | CYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYPERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0246 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYPERMETHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/152 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Toxicological Research of Cypermethrin

Mechanisms of Cypermethrin (B145020) Toxicity

The toxic properties of this compound are predominantly linked to its effects on the nervous system. The compound's ability to cross the blood-brain barrier allows it to induce neurotoxicity and motor deficits. nih.govresearchgate.net The subsequent sections provide a detailed examination of the specific pathways through which this compound exerts its toxic effects.

Neurotoxic Mechanisms of this compound

The central nervous system is the principal target of this compound, where it disrupts normal neuronal function through several key mechanisms, leading to a state of hyperexcitability. nih.govresearchgate.net

The primary mechanism of this compound's neurotoxicity lies in its interaction with voltage-gated sodium channels (VGSCs), which are essential for initiating and propagating action potentials in neurons. nih.govnih.gov this compound binds to the alpha-subunit of these channels, causing them to remain in an open state for an extended duration. inchem.org This prolonged opening leads to a persistent influx of sodium ions, resulting in membrane depolarization and a state of hyperexcitability characterized by repetitive neuronal firing. nih.govpatsnap.com This ultimately culminates in paralysis and death in insects. patsnap.com Research has shown that even low concentrations of some pyrethroids can induce repetitive firing in nerve fibers. researchgate.net While mammalian sodium channels are also a target, they are generally less sensitive to this compound compared to those in insects. nih.gov

Chloride Channels: this compound can suppress the open state of voltage-gated chloride channels and inhibit the uptake of chloride ions that is dependent on the neurotransmitter GABA. nih.govresearchgate.net This reduction in chloride ion movement diminishes inhibitory signals within the nervous system, further promoting a state of hyperexcitability. nih.govresearchgate.net Studies have shown that this inhibition of GABA-dependent chloride uptake occurs at higher concentrations. nih.gov

Calcium Channels: The compound interferes with voltage-gated calcium channels (VGCCs), which are critical for neurotransmitter release. nih.gov At higher concentrations, this compound can inhibit these channels, leading to a reduced influx of cellular calcium and impairing the release of neurotransmitters. nih.gov

Potassium Channels: this compound alters the activity of delayed-rectifier voltage-dependent potassium channels, which are crucial for regulating neuronal excitability. nih.gov At lower concentrations, it delays the function of these channels, while at higher concentrations, it can inactivate the potassium current, further contributing to neuronal hyperexcitability. nih.gov

| Ion Channel | Effect of this compound | Consequence |

| Voltage-Gated Sodium Channels (VGSCs) | Prolongs channel opening nih.govpatsnap.com | Persistent sodium influx, hyperexcitability nih.gov |

| Chloride Channels | Suppresses open state, inhibits GABA-dependent uptake nih.govresearchgate.net | Reduced inhibitory signaling, hyperexcitability nih.gov |

| Voltage-Gated Calcium Channels (VGCCs) | Inhibition at higher concentrations nih.gov | Reduced calcium influx, impaired neurotransmitter release nih.gov |

| Potassium Channels | Delays function at low concentrations, inactivates at high concentrations nih.gov | Extended neuronal excitation nih.gov |

This compound exposure leads to significant disruptions in several key neurotransmitter systems. nih.gov

GABA: this compound antagonizes the function of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.govekb.eg It can decrease GABA levels at high concentrations and interfere with GABAergic interneurons, disrupting the balance between excitation and inhibition in the brain. researchgate.netekb.eg

Acetylcholine (B1216132): The compound has been shown to affect acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. mdpi.com However, some studies have found no change in cholinesterase activity at certain doses, suggesting the neurotoxicity may be mediated through other mechanisms. tandfonline.comnih.gov

Glutamate (B1630785): As the main excitatory neurotransmitter, glutamate levels and receptor activity can be altered by this compound, potentially leading to excitotoxicity. nih.govfrontiersin.org

Dopamine (B1211576): this compound can induce dopaminergic neurotoxicity, leading to an altered level of dopamine and its metabolites. nih.gov This effect is a key area of research due to its potential link to neurodegenerative diseases. nih.govnih.gov

A significant contributor to this compound's neurotoxicity is the induction of oxidative stress. nih.govresearchgate.net Exposure to the pesticide can lead to an excessive production of reactive oxygen species (ROS) in neural tissues. ekb.eg This overproduction of ROS can overwhelm the brain's antioxidant defense systems, which include enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and non-enzymatic antioxidants like glutathione (B108866) (GSH). nih.govmdpi.com The resulting imbalance leads to oxidative damage to lipids (lipid peroxidation), proteins, and DNA, contributing to neuronal dysfunction and cell death. ekb.egmdpi.com Studies have demonstrated increased levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, in the brain following this compound exposure. ekb.egmdpi.com

| Biomarker | Effect of this compound Exposure | Tissue/Organism |

| Reactive Oxygen Species (ROS) | Increased production ekb.eg | Neural Tissues |

| Superoxide Dismutase (SOD) | Decreased activity ekb.egnih.gov | Rat Brain |

| Catalase (CAT) | Decreased activity nih.gov | Rat Brain |

| Glutathione (GSH) | Decreased levels ekb.egnih.gov | Rat Brain |

| Lipid Peroxidation (TBARS/MDA) | Increased levels ekb.egekb.egmdpi.com | Rat Brain |

The hippocampus, a brain region vital for learning and memory, is particularly susceptible to the toxic effects of this compound. tandfonline.comtandfonline.com The mechanisms involved are multifaceted and include the induction of oxidative stress, which can trigger apoptosis (programmed cell death) in hippocampal neurons. tandfonline.com Studies have shown that this compound can increase the expression of inflammatory cytokines like TNF-α and IL-1β in the hippocampus. tandfonline.comnih.gov Furthermore, the compound can alter the expression of genes crucial for neuronal survival and function. tandfonline.comnih.gov For instance, research has indicated that this compound can decrease the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroprotection and synaptic plasticity, while increasing the activity of glycogen (B147801) synthase kinase-3β (GSK-3β), which is implicated in neuronal damage. tandfonline.comnih.gov These changes can lead to impaired cognitive functions, such as learning and memory. mdpi.comtandfonline.com

Oxidative Stress Induction in Neural Tissues

Induction of Oxidative Stress and Reactive Oxygen Species (ROS)

This compound exposure has been demonstrated to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govmdpi.com This overproduction of ROS can overwhelm the body's antioxidant defense systems, leading to cellular damage. mdpi.combelmagumusel.com The lipophilic nature of pyrethroids like this compound facilitates their accumulation in cell membranes, which can trigger the generation of ROS and subsequent oxidative damage. nih.gov

Studies in various animal models have consistently shown that this compound administration leads to increased levels of oxidative stress markers. For instance, research in rats has shown that both single and repeated oral doses of this compound can cause significant oxidative stress in cerebral and hepatic tissues, as evidenced by elevated levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation. belmagumusel.com Similarly, studies in the freshwater fish Labeo rohita have demonstrated a time-dependent increase in ROS and lipid peroxidation in tissues such as gills, muscles, brain, and liver upon exposure to this compound. mdpi.com

The induction of oxidative stress by this compound is a key mechanism behind its toxicity. nih.gov The excessive production of ROS can lead to damage of vital cellular components, including lipids, proteins, and DNA. mdpi.com This oxidative damage disrupts normal cellular function and can contribute to the various organ-specific toxicities observed with this compound exposure. For example, in rat astrocytes, this compound has been shown to increase intracellular ROS generation, which in turn activates signaling pathways leading to apoptosis. mdpi.com

DNA Damage and Genotoxicity Mechanisms

This compound has been identified as a genotoxic agent, capable of inducing DNA damage through various mechanisms. nih.govresearchgate.net One of the primary mechanisms is linked to the induction of oxidative stress. The excessive production of reactive oxygen species (ROS) can directly damage DNA, leading to single-strand breaks and other forms of genetic material damage. bohrium.comekb.eg

The genotoxic potential of this compound has been demonstrated in numerous studies using the comet assay, a sensitive technique for detecting DNA damage in individual cells. mdpi.comekb.eg Research on mice has shown a dose-dependent increase in DNA damage in multiple organs, including the brain, kidney, liver, spleen, bone marrow, and lymphocytes, following intraperitoneal administration of this compound. nih.gov The brain was observed to have the most significant DNA damage. nih.gov Similarly, studies on fish have revealed that exposure to this compound induces DNA damage in erythrocytes. bohrium.com

Beyond oxidative stress, it is suggested that the chemical structure of this compound contributes to its genotoxicity. researchgate.net Its hydrophobic nature and small molecular size allow it to pass through the cell membrane and enter the nucleus. ekb.eg Once inside the nucleus, it is proposed that this compound can bind to DNA, leading to the destabilization and unwinding of the DNA helix, which could be a possible mechanism for its genotoxicity. ekb.eg Furthermore, α-cypermethrin has been found to form DNA adducts and, when metabolized by the cytochrome P450 system, may lead to DNA cross-links. ijomeh.eu

Acetylcholinesterase Inhibition as a Toxicological Pathway

While the primary target of pyrethroids like this compound is the nervous system, research has also indicated that it can induce toxicity through the inhibition of acetylcholinesterase (AChE) activity. mdpi.comnih.gov Acetylcholinesterase is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at nerve synapses. nih.gov Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of nerve and muscle fibers. researchgate.netcabidigitallibrary.org

Studies have shown that exposure to this compound can lead to a significant decrease in AChE activity in various tissues. researchgate.net In fish, for instance, exposure to this compound resulted in a notable inhibition of AChE in the brain, muscle, and gills. researchgate.net The brain was identified as the primary target organ for this inhibitory effect. researchgate.net Similarly, studies on Japanese quail embryos have demonstrated that this compound inhibits AChE activity. ekb.eg

The inhibition of AChE is considered a biomarker for exposure to certain pesticides, including some pyrethroids. cabidigitallibrary.org This toxicological pathway contributes to the neurotoxic effects observed with this compound poisoning, leading to symptoms such as tremors, incoordination, and in severe cases, paralysis. researchgate.net

Organ-Specific Toxicity Research

Hepatic System Toxicity Studies

The liver is a primary target for this compound-induced toxicity due to its central role in metabolizing foreign compounds. ekb.eg Studies have consistently demonstrated that exposure to this compound can lead to significant adverse effects on the hepatic system. nih.govnih.gov

Histopathological examinations of liver tissue from animals exposed to this compound have revealed a range of abnormalities. These include the disorganization of hepatic laminae, enlargement of sinusoids, necrosis of hepatocytes, congestion and thickening of central and portal veins, and distorted hepatic plates. nih.govacs.org In some cases, hemorrhagic areas within the liver have also been observed. mdpi.com

Biochemical markers of liver function are also significantly altered following this compound exposure. A common finding is the elevation of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in the blood, indicating liver damage. ekb.egemanresearch.org Conversely, a decrease in the activity of enzymes like lactate (B86563) dehydrogenase (LDH) within the liver tissue has also been reported. ekb.eg Furthermore, this compound exposure can lead to an increase in relative liver weight, suggesting an increased functional load on the organ. ekb.egekb.eg

Table 1: Summary of Hepatic System Toxicity Findings for this compound

| Finding | Observation | Species |

|---|---|---|

| Histopathology | Disorganization of hepatic laminae, sinusoid enlargement, hepatocyte necrosis, congestion of veins. nih.govacs.org | Rats |

| Biochemical Markers | Increased serum AST and ALT, decreased hepatic LDH. ekb.egemanresearch.org | Sheep, Farmers |

| Organ Weight | Increased relative liver weight. ekb.egekb.eg | Sheep, Rats |

Renal System Toxicity Studies

The kidneys are another major organ system affected by this compound toxicity, primarily due to their role in filtering and excreting toxins from the body. ekb.egnih.gov Research has shown that this compound exposure can cause significant damage to the renal system. nih.gov

Histopathological studies of kidney tissue from animals treated with this compound have revealed various forms of damage. These include hemorrhages, the sloughing off of renal epithelial cells in the convoluted tubules, shrinkage of glomeruli, and necrosis of renal tubules. nih.govinformaticsjournals.co.in In some studies, intraglomerular hemorrhagic areas and degeneration in the renal tubules have been observed. mdpi.com

Biochemical assessments have also pointed to renal dysfunction following this compound exposure. Studies on farmers occupationally exposed to alpha-cypermethrin (B165848) showed significantly higher concentrations of urea (B33335) and creatinine (B1669602) in their blood, which are key indicators of impaired kidney function. emanresearch.org While some studies have reported no significant effect on kidney weight, others have noted a decrease in kidney weight after prolonged exposure. mdpi.comekb.eg Residue analysis has also shown that this compound can accumulate in the kidneys. ekb.egekb.eg

Table 2: Summary of Renal System Toxicity Findings for this compound

| Finding | Observation | Species |

|---|---|---|

| Histopathology | Hemorrhage, sloughing of epithelial cells, glomerular shrinkage, tubular necrosis. nih.govinformaticsjournals.co.in | Rats |

| Biochemical Markers | Increased blood urea and creatinine. emanresearch.org | Humans (Farmers) |

| Organ Weight | Decreased kidney weight in some studies. mdpi.com | Rats |

| Residue Accumulation | This compound residues detected in kidney tissue. ekb.egekb.eg | Sheep |

Cardiovascular System Toxicity Research

Research indicates that this compound can exert toxic effects on the cardiovascular system. researchgate.netnih.gov While the primary target of pyrethroids is the nervous system, evidence suggests that the heart can also be affected. portlandpress.com

Studies in rats have shown that subchronic exposure to α-cypermethrin can lead to a marked increase in plasma concentrations of cardiac injury markers, including lactate dehydrogenase (LDH), creatine (B1669601) kinase-MB (CK-MB), and troponin-T. researchgate.netnih.gov These findings suggest damage to the heart muscle. researchgate.net Furthermore, this compound exposure has been linked to elevated cardiac oxidative stress, as indicated by increased levels of malondialdehyde (MDA) and decreased activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). researchgate.netnih.gov

Histopathological examinations of heart tissue from animals exposed to higher doses of this compound have revealed adverse structural changes. These include hemorrhages within the myocardium, disruption of the normal branching structure of cardiac muscle fibers, and loss of striations. nih.govinformaticsjournals.co.in In some cases, early necrotic changes in the myocardium have been observed. portlandpress.com Additionally, DNA fragmentation and collagen deposition in the heart have been noted, further confirming the cardiotoxic effects of this compound. researchgate.net In humans, cases of this compound poisoning have been associated with cardiovascular manifestations such as prolonged bradycardia. nih.gov

Table 3: Summary of Cardiovascular System Toxicity Findings for this compound

| Finding | Observation | Species/Subject |

|---|---|---|

| Biochemical Markers | Increased plasma LDH, CK-MB, and troponin-T. researchgate.netnih.gov | Rats |

| Oxidative Stress | Increased cardiac MDA; decreased SOD, CAT, and GSH-Px activity. researchgate.netnih.gov | Rats |

| Histopathology | Myocardial hemorrhages, disruption of muscle fibers, loss of striations, necrosis. nih.govinformaticsjournals.co.inportlandpress.com | Rats |

| Clinical Manifestations | Prolonged bradycardia. nih.gov | Humans |

Pulmonary System Toxicity Studies

This compound exposure has been linked to a range of adverse effects on the pulmonary system. In humans, inhalation of this compound has resulted in symptoms such as wheezing and shortness of breath. One case reported a mild restrictive pulmonary function defect in an individual exposed to this compound in an office building's air conditioning system. More severe outcomes, including non-cardiogenic pulmonary edema, have been noted following significant ingestion of pyrethroids like this compound, often in conjunction with severe neurological complications.

Animal studies provide further insight into the mechanisms of this compound-induced lung toxicity. Research in rats has demonstrated that oral administration of this compound can lead to histopathological changes in the lungs, including interstitial pneumonia, perivasculitis, focal pulmonary hemorrhage, and pulmonary edema. These changes are often accompanied by an increase in oxidative stress markers. Studies in rabbits have shown that this compound exposure can cause pulmonary signs and allergic effects, with lung injuries potentially leading to pulmonary edema and hemolysis.

The thickening of alveolar septa has been observed in rats repeatedly exposed to this compound, which can compromise the elasticity of the lungs and affect gas exchange. Furthermore, research suggests that this compound can promote lung cancer metastasis by influencing macrophage polarization. In fish, this compound exposure has been shown to cause respiratory distress, leading to alterations in oxygen consumption.

Chronic exposure to this compound, alone or in combination with other pesticides like chlorpyrifos (B1668852), has been found to downregulate the expression of the Apaf1 gene in the lungs of mice, which is crucial for apoptosis and may contribute to lung damage.

Table 1: Summary of Pulmonary System Toxicity Findings for this compound

| Effect | Species/Context | Key Findings | Citation |

| Wheezing and Shortness of Breath | Human (inhalation) | Symptoms persisted for months after exposure. | |

| Mild Restrictive Pulmonary Function Defect | Human (inhalation) | Observed in one smoker exposed to contaminated air. | |

| Non-cardiogenic Pulmonary Edema | Human (ingestion) | Rare, but can occur with substantial ingestion and severe neurological symptoms. | |

| Interstitial Pneumonia, Perivasculitis, Hemorrhage, Edema | Rat (oral) | Histopathological evidence of lung injury. | |

| Oxidative Stress | Rat (oral) | Increased levels of oxidative stress biomarkers in lung tissue. | |

| Thickening of Alveolar Septa | Rat (oral) | Compromises lung elasticity and gas exchange. | |

| Promotion of Lung Cancer Metastasis | In vivo and in vitro models | Attributed to a shift in macrophage polarization. | |

| Respiratory Distress | Fish | Alterations in oxygen consumption. | |

| Downregulation of Apaf1 Gene | Mouse (oral) | Impairment of the apoptosis pathway in the lungs. | |

| Pulmonary Signs and Allergic Effects | Rabbit | Included runny nose and ptyalism. | |

| Acute Respiratory Failure | Human (ingestion) | Reported in cases of poisoning, sometimes leading to aspiration pneumonia. |

#### 2.2.5. Hematological Toxicity Investigations

Exposure to this compound has been shown to induce significant alterations in the hematological parameters of various animal species. These changes are often dose-dependent and can indicate underlying toxicity affecting hematopoietic tissues and immune function.

In fish, a common subject for aquatic toxicology studies, this compound exposure consistently leads to a decrease in red blood cell (RBC) count, hemoglobin (Hb) concentration, and hematocrit (HCT) levels. This suggests the induction of anemia, which could be due to increased erythrocyte destruction or inhibition of erythropoiesis. Conversely, white blood cell (WBC) counts and platelet levels have been observed to increase in fish exposed to this compound, possibly indicating an immune or inflammatory response to the toxicant. Some studies in fish have also reported a decrease in mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC).

Studies in mammals, such as rats and rabbits, have revealed similar hematological disturbances. In rats, oral administration of this compound resulted in a significant reduction in Hb, RBC, WBC, and neutrophil levels. Other blood indices like packed cell volume (PCV) and MCV also showed a decrease, while the percentage of lymphocytes increased. The decrease in WBC and neutrophil counts may suggest immunosuppressive effects. Another study in rats reported a decrease in total erythrocyte count, total leucocyte count, hemoglobin, and packed cell volume following combined exposure to this compound and deltamethrin (B41696).

In rabbits, intraperitoneal injection of this compound led to a significant decrease in RBC counts, Hb concentration, and PCV, indicating anemia. In contrast to some rat studies, total leukocyte count and lymphocytes were found to increase in treated rabbits.

These findings collectively suggest that this compound can disrupt the normal physiological and immunological status by altering the hematological profile. The observed anemia could impair oxygen transport, while changes in leukocyte populations can compromise the immune system's ability to respond to pathogens.

Table 2: Summary of Hematological Toxicity Findings for this compound

| Parameter | Effect | Species | Citation |

| Red Blood Cells (RBC) | Decrease | Fish, Rats, Rabbits | |

| Hemoglobin (Hb) | Decrease | Fish, Rats, Rabbits | |

| Hematocrit (HCT) / Packed Cell Volume (PCV) | Decrease | Fish, Rats, Rabbits | |

| White Blood Cells (WBC) / Total Leukocyte Count (TLC) | Increase / Decrease | Fish, Rats, Rabbits | |

| Platelets | Increase | Fish | |

| Neutrophils | Decrease / Increase | Rats | |

| Lymphocytes | Increase / Decrease | Rats, Rabbits | |

| Mean Corpuscular Volume (MCV) | Decrease / Increase | Fish, Rats, Rabbits | |

| Mean Corpuscular Hemoglobin (MCH) | Decrease | Fish, Rats | |

| Mean Corpuscular Hemoglobin Concentration (MCHC) | Decrease | Fish, Rats |

### 2.2.6. Reproductive System Toxicity Research

This compound has been identified as a reproductive toxicant, with numerous studies demonstrating its adverse effects on both male and female reproductive systems. It is considered an endocrine-disrupting chemical that can interfere with hormonal balance and impair various reproductive functions.

Reproductive System Toxicity Research

Male Reproductive Toxicity (Testicular, Sperm Parameters, Hormonal Alterations)

Research has consistently shown that this compound exposure can lead to significant male reproductive toxicity. Studies in rats and mice have documented a range of detrimental effects on the testes, sperm, and hormonal regulation.

Testicular Toxicity: Exposure to this compound has been associated with a decrease in the weight of the testes and accessory sex organs, such as the prostate and seminal vesicles. Histopathological examinations of the testes have revealed significant damage, including atrophic and distorted seminiferous tubules, a reduction in germ cells, and vacuolization of Sertoli cells. Ultrastructural changes such as disrupted cellular junctions, abnormal nuclear morphology, and necrosis of spermatogonia and Sertoli cells have also been observed. In some cases, this compound has been shown to induce apoptosis in testicular tissue, as evidenced by the upregulation of p53 and Caspase-3.

Sperm Parameters: this compound has a pronounced negative impact on sperm quality and quantity. Studies have reported a significant reduction in daily sperm production, epididymal sperm count, sperm motility, and viability. An increase in the incidence of sperm abnormalities, including deformities in the head, midpiece, and tail, has also been consistently observed.

Hormonal Alterations: A key mechanism underlying this compound's reproductive toxicity is its interference with the endocrine system. Exposure has been shown to significantly reduce serum levels of testosterone (B1683101). This reduction in testosterone is often accompanied by alterations in the levels of pituitary gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Some studies suggest that this compound may directly target Leydig cells, interfering with steroidogenesis. Furthermore, this compound has been found to reduce the expression of the androgen receptor in the testes, which can further disrupt male reproductive function.

Table 3: Summary of Male Reproductive Toxicity Findings for this compound

| Parameter | Effect | Species | Citation |

| Testis Weight | Decrease | Rats | |

| Seminiferous Tubules | Atrophy, distortion, damage | Rats | |

| Germ Cells | Reduction, deformation, necrosis | Rats | |

| Sertoli Cells | Vacuolization, necrosis | Rats | |

| Daily Sperm Production | Decrease | Rats | |

| Sperm Count | Decrease | Rats, Rabbits | |

| Sperm Motility | Decrease | Rats, Rabbits | |

| Sperm Viability | Decrease | Rats | |

| Sperm Abnormalities | Increase | Rats, Rabbits | |

| Testosterone Levels | Decrease | Rats, Mice | |

| Luteinizing Hormone (LH) | Decrease/Increase | Rats | |

| Follicle-Stimulating Hormone (FSH) | Decrease/Increase | Rats | |

| Androgen Receptor Expression | Decrease | Rats |

Female Reproductive Toxicity and Fertility Research

This compound exposure has also been demonstrated to have significant adverse effects on the female reproductive system and fertility.

Studies in female rats have shown that oral administration of this compound can lead to a significant decrease in ovarian weight and cause degenerative changes, such as increased follicular atresia. A reduction in the number of healthy ovarian follicles and corpora lutea has also been observed in mice. Furthermore, exposure to beta-cypermethrin (B1669542) has been found to decrease the rate of successful pregnancy in mice, an effect linked to enhanced oxidative stress in the uterine tissue.

Lifelong exposure of female mice to this compound, even at levels considered safe, has been shown to reduce the primordial follicle pool in neonates and the number of all follicle types in adult mice, leading to reduced fertility. Perinatal exposure of pregnant rats to this compound resulted in long-lasting adverse effects on the reproductive functions of their female offspring, including delayed vaginal opening, disrupted estrous cycles, and altered ovarian and uterine histology. These offspring also exhibited increased pre- and post-implantation loss and reduced litter sizes.

In female fish, this compound exposure has been associated with degenerated granulose layers and oocyte walls, leading to a loss of follicles. The presence of atretic follicles suggests an interruption in the normal processes of oocyte maturation and ovulation, which can ultimately reduce fertility.

Table 4: Summary of Female Reproductive and Fertility Research Findings for this compound

| Effect | Species | Key Findings | Citation |

| Ovarian Weight | Decrease | Rats | |

| Follicular Atresia | Increase | Rats, Mice | |

| Healthy Follicles | Decrease | Mice | |

| Corpora Lutea | Decrease | Mice | |

| Pregnancy Rate | Decrease | Mice | |

| Fertility | Reduced | Mice | |

| Primordial Follicle Pool | Reduction | Mice | |

| Estrous Cycle | Disruption | Rats | |

| Implantation Loss | Increase | Rats | |

| Litter Size | Reduction | Rats | |

| Ovarian Histology | Degenerative changes | Rats, Fish | |

| Uterine Histology | Degenerative changes | Rats |

Developmental Toxicity Research

This compound has been shown to exert toxic effects during the developmental stages of various organisms, particularly in aquatic species.

Embryo-Larval Developmental Abnormalities

Studies using zebrafish, a common model organism for developmental toxicity, have revealed that exposure to this compound during the embryo-larval stages can lead to a range of morphological abnormalities. These include body curvature, pericardial edema, and an enlarged yolk sac. Such malformations have been observed even at low concentrations of this compound.

The toxicity of this compound appears to be stage-dependent, with larvae often being more sensitive than embryos. In common carp, exposure to this compound affected hatching and survival, and at higher concentrations, led to signs of damage and mortality within days. Surviving larvae exhibited retarded growth and ontogenetic development. Similarly, in the South American toad, this compound exposure caused morphological abnormalities such as general underdevelopment, edema, and gill malformations.

The mechanisms underlying these developmental abnormalities are thought to involve oxidative stress and apoptosis. Studies in zebrafish embryos have shown that this compound can induce the production of reactive oxygen species and trigger apoptosis, particularly in the nervous system. This is supported by findings of increased caspase-3 activity and altered expression of genes involved in DNA damage and repair, such as p53 and ogg1.

In amphibians, the toxicity of this compound mixtures with other pesticides, such as endosulfan (B1671282), has been found to be synergistic during chronic exposure, highlighting the potential for enhanced developmental toxicity in environmentally relevant scenarios.

Table 5: Summary of Embryo-Larval Developmental Abnormality Findings for this compound

| Abnormality | Species | Key Findings | Citation |

| Body Curvature | Zebrafish | Observed at low concentrations. | |

| Pericardial Edema | Zebrafish | A common morphological defect. | |

| Enlarged Yolk Sac | Zebrafish | Indicative of developmental disruption. | |

| General Underdevelopment | South American Toad | Retarded growth and development. | |

| Gill Malformations | South American Toad | Affecting respiratory structures. | |

| Reduced Hatching and Survival | Common Carp | Concentration-dependent effects. | |

| Retarded Ontogenetic Development | Common Carp | Slower progression through developmental stages. | |

| Oxidative Stress and Apoptosis | Zebrafish | Implicated as underlying mechanisms of toxicity. |

Neurodevelopmental Impacts

Research has identified prenatal exposure to the pyrethroid insecticide this compound as a significant risk factor for neurodevelopmental delays in human populations. uiowa.edu Studies propose that these effects may not stem from direct action on the fetal brain but rather from this compound-induced alterations in placental function. uiowa.edu The placenta plays a crucial role in regulating embryonic growth and neurodevelopment, making it a prime target for environmental toxicants. uiowa.edu Exposure to this compound during pregnancy has been linked to neurodevelopmental issues in children, a phenomenon potentially exacerbated by the compound's ability to increase oxidative stress markers in the placenta. nih.gov

Animal studies provide further evidence of these neurodevelopmental effects. In mice, perinatal exposure to this compound was found to disrupt motor development and lead to abnormal social behaviors in adulthood. plos.org These behavioral changes were linked to underlying mitochondrial dysfunction within the brain. plos.org Furthermore, research in pregnant mice demonstrated that maternal exposure to α-cypermethrin could negatively impact fetal neurodevelopment, with some offspring exhibiting choreoathetosis, a condition characterized by involuntary movements. oup.com Developmental neurotoxicity studies have confirmed these effects, and the broader class of pyrethroids is recognized for causing neurodevelopmental, reproductive, and immunological impacts at exposure levels below those that cause overt signs of neurotoxicity. pan-europe.info

Immunotoxicity Studies

The immune system is a sensitive target for this compound, with studies indicating that exposure can lead to immunosuppression even in the absence of other signs of toxicity. mdpi.com Research across various animal models has shown that this compound can modulate both cellular and humoral branches of the immune system.

Cellular Immune Response Modulation

This compound has been shown to suppress cell-mediated immunity in multiple animal models. A primary indicator of this is the dose-dependent decrease in the delayed-type hypersensitivity (DTH) reaction, which has been observed in rats and mice. mdpi.comijpp.comjbino.com This suppression of the DTH response points to a deleterious effect on T-cell function. jbino.com For instance, one study on rats revealed a 24% and 27% decrease in the DTH reaction at different dose levels. ijpp.com

In addition to impacting the DTH response, this compound exposure has been associated with leucopenia, a reduction in the total number of white blood cells. mdpi.comijpp.com This finding further substantiates the immunotoxic potential of the insecticide. ijpp.com In-vitro studies support these findings, suggesting a direct immunosuppressive effect of this compound on immune cells. mdpi.com Research on specific lymphocyte populations has shown that exposure can reduce the percentage of CD4+ and CD8+ T-cells. medcraveonline.com

| Study Finding | Effect Observed | Animal Model | Citation |

|---|---|---|---|

| Dose-dependent decrease in delayed-type hypersensitivity (DTH) reaction | Suppressed cellular immunity | Rats | mdpi.comijpp.com |

| Significant decrease in DTH reaction | Deleterious effect on cell-mediated immunity | Mice, Chickens | jbino.com |

| Leucopenia (reduction in white blood cells) | General immunosuppression | Rats | mdpi.comijpp.com |

| Reduced percentage of CD4+ and CD8+ cells | Impact on T-cell populations | Murine Model | medcraveonline.com |

Humoral Immune Response Alterations

Research into this compound's effect on humoral immunity, which is mediated by antibodies, has shown a clear suppressive effect. Studies in mice have documented a significant decline in antibody titers following this compound treatment. jbino.com Similarly, research in rats treated with the compound showed a decreased antibody titer against S. typhimurium. jbino.com

Lymphocyte Proliferation and Apoptosis Research

This compound directly impacts the viability and function of lymphocytes, the primary cells of the adaptive immune system. In-vitro research on chicken lymphocytes demonstrated a marked reduction in both B-cell and T-cell proliferation when stimulated with mitogens. entomoljournal.comentomoljournal.com One study quantified this effect, finding that this compound exposure reduced the blastogenic activity of T and B lymphocytes by 48% and 40%, respectively. biomedpharmajournal.org

Beyond inhibiting proliferation, this compound has been shown to induce apoptosis, or programmed cell death, in lymphocytes. entomoljournal.comentomoljournal.com Studies have confirmed a significant increase in the number of lymphocytes undergoing apoptosis following exposure, a finding supported by both Annexin-V assays and DNA fragmentation analysis. entomoljournal.comentomoljournal.com This apoptotic effect is not limited to avian models; research has shown that this compound induces apoptosis and activates caspase reactions in the immune cells (hemocytes) of silkworms. oup.com In mammalian macrophages, this compound exposure has been found to cause cell death by inducing cell cycle arrest and apoptosis, a process mediated by reactive oxygen species (ROS) and regulated by the JNK/ERK signaling pathway. researchgate.net This induction of apoptosis is often linked to an increase in oxidative stress within the cells. entomoljournal.comentomoljournal.com

| Effect | Cell Type | Key Findings | Citation |

|---|---|---|---|

| Reduced Proliferation | Chicken B and T Lymphocytes | Marked reduction in mitogen-stimulated proliferation. | entomoljournal.comentomoljournal.com |

| Reduced Viability | Human Lymphocytes | Reduced cell viability and proliferation in vitro. | biomedpharmajournal.org |

| Increased Apoptosis | Chicken Lymphocytes | Significant increase in cells undergoing apoptosis, linked to oxidative stress. | entomoljournal.comentomoljournal.com |

| Apoptosis Induction | Bovine Mammary Epithelial Cells | Increased population of cells in early and late apoptotic phases. | nih.gov |

| Apoptosis & Cell Cycle Arrest | Mouse Macrophages | Induced G0/G1 cell cycle arrest, leading to apoptosis via ROS-mediated pathways. | researchgate.net |

Genotoxicity and Mutagenicity Research

DNA Adduct Formation and Cross-linking

The genotoxicity of this compound has been linked to its ability to interact directly with genetic material. Research has shown that this compound can form DNA monoadducts, which are generated when electrophilic molecules covalently bind to DNA bases. oup.comresearchgate.net In addition to forming single adducts, studies in hepatocytes have demonstrated that this compound can create DNA interstrand cross-links. oup.com These cross-links are a particularly severe form of DNA damage. The formation of DNA adducts is considered a primary method for evaluating the genotoxic capability of a chemical compound. mdpi.com While some studies have reported that this compound does not induce gene mutations in certain bacterial and hamster cell assays, its capacity to form these DNA adducts and cross-links in mammalian cells confirms its genotoxic potential. oup.comscispace.com

Chromosome Aberrations in Vivo

In vivo studies on mice have demonstrated that this compound can induce chromosomal aberrations. Research has shown that the induction of these aberrations in bone marrow was not dependent on the dose, time, or route of administration. However, most results were significantly different from control groups. nih.gov The types of aberrations observed include chromatid and chromosome gaps, fragments, and tetraploidy. nih.gov In one study, the maximum percentage of chromosomal aberrations in both spleen and bone marrow of mice occurred 6 hours after intraperitoneal injection. nih.gov Another study reported a dose-dependent increase in the frequency of chromosome aberrations in mice. oup.com

Conversely, a study on s-cypermethrin in rat bone marrow found no evidence of induced chromosomal aberrations at the tested dose levels. epa.gov Similarly, another study did not find a significant induction of chromosome aberrations in cultured human peripheral blood lymphocytes. oup.com

| Parameter | Result | Species/System | Reference |

| Chromosome Aberrations | Induction observed, but not dose, time, or route dependent | Mouse bone marrow | nih.gov |

| Types of Aberrations | Chromatid and chromosome gaps, fragments, tetraploidy | Mouse spleen and bone marrow | nih.gov |

| Peak Aberration Time | 6 hours post-injection | Mouse spleen and bone marrow | nih.gov |

| Dose-Response | Dose-dependent increase reported in one study | Mice | oup.com |

| S-cypermethrin | No evidence of induced aberrations | Rat bone marrow | epa.gov |

| Human Lymphocytes | No significant induction in one study | In vitro | oup.com |

Micronucleus Formation Studies

The genotoxic potential of this compound has been evaluated through micronucleus formation assays in various experimental models. Studies have shown that this compound can induce a significant increase in the frequency of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

In mice, oral administration of this compound led to a slight, dose-dependent increase in polychromatic erythrocytes with micronuclei, which was significantly higher than in control groups at all tested doses. nih.gov Oral and dermal treatments in mice also induced a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes. nih.gov However, intraperitoneal injections in the same study did not significantly affect the micronucleus frequency. nih.gov Another study in rats demonstrated that oral administration of this compound for 28 days resulted in a significant increase in micronucleus formation in bone marrow cells. nih.gov

The ability of other substances to mitigate this effect has also been investigated. For instance, co-administration of curcumin (B1669340) or piperine (B192125) with this compound in rats led to a significant reduction in the frequency of micronuclei formation. nih.govcabidigitallibrary.org

| Species | Route of Administration | Duration | Outcome | Reference |

| Mice | Oral | - | Significant increase in micronuclei | nih.gov |

| Mice | Oral, Dermal | 7 and 14 days (oral), multiple treatments (dermal) | Significant increase in micronuclei | nih.gov |

| Mice | Intraperitoneal | Single, double, and triple injections | No significant effect | nih.gov |

| Rats | Oral | 28 days | Significant increase in micronuclei | nih.gov |

| Rats | Oral (with Curcumin) | 28 days | Significant reduction in micronuclei | nih.gov |

| Rats | Oral (with Piperine) | 28 days | Significant reduction in micronuclei | cabidigitallibrary.org |

Comet Assay Applications in DNA Damage Assessment

The Comet assay, or single-cell gel electrophoresis (SCGE), has been widely used to assess DNA damage induced by this compound. This technique can detect single-strand breaks, alkali-labile sites, and other forms of DNA damage in individual cells.

In vivo studies have consistently demonstrated the genotoxicity of this compound across different animal models and tissues. In mice, intraperitoneal administration of this compound resulted in a statistically significant, dose-dependent increase in DNA damage in multiple organs, including the brain, spleen, kidney, bone marrow, and liver, as well as in lymphocytes. nih.govresearchgate.net The brain was found to exhibit the highest level of DNA damage. nih.govresearchgate.net

Studies in Drosophila melanogaster larvae exposed to this compound in their food also revealed a significant, dose-dependent increase in DNA damage in the cells of the brain ganglia and anterior midgut. oup.comnih.gov This highlights the genotoxic potential of this compound even at very low concentrations. oup.comnih.gov In rats, oral administration of this compound for 28 days caused significant DNA damage in blood cells. nih.gov Research on Allium cepa (onion) root cells also showed that exposure to a pesticide formulation containing this compound and profenophos induced DNA damage, as indicated by increased tail DNA percentage in the Comet assay. wright.edu

| Organism | Tissue/Organ | Key Findings | Reference |

| Mouse | Brain, Spleen, Kidney, Bone Marrow, Liver, Lymphocytes | Dose-dependent increase in DNA damage; brain showed maximum damage. | nih.govresearchgate.net |

| Drosophila melanogaster | Brain Ganglia, Anterior Midgut | Significant dose-dependent increase in DNA damage. | oup.comnih.gov |

| Rat | Blood Cells | Significant DNA damage after 28 days of oral administration. | nih.gov |

| Allium cepa (Onion) | Root Cells | Increased DNA damage with increasing pesticide concentration. | wright.edu |

Carcinogenicity Research and Assessment

The carcinogenic potential of this compound has been a subject of investigation, leading to its classification as a "possible human carcinogen" (Group C) by the U.S. Environmental Protection Agency (EPA). federalregister.gov This classification is based on findings of an increased incidence of benign lung adenomas and a combination of adenomas and carcinomas in female mice in a carcinogenicity study. federalregister.gov

However, other studies have yielded different results. No tumors were observed in carcinogenicity studies on rats or in a separate study on mice using alpha-cypermethrin. federalregister.gov Despite the classification, the EPA has determined that a non-linear approach to risk assessment, using a reference dose, is sufficient to account for all chronic toxicity, including potential carcinogenicity. federalregister.gov

Some research suggests that this compound may act as a complete carcinogenic agent, potentially initiating or promoting tumors in mammals. ijomeh.eu One study found that this compound possessed complete carcinogenic, tumor-initiating, and tumor-promoting potential in a mouse skin model. researchgate.net

| Agency/Study | Classification/Finding | Basis | Reference |

| U.S. EPA | Possible human carcinogen (Group C) | Increased incidence of benign lung adenomas and combined adenomas/carcinomas in female mice. | federalregister.gov |

| Rat Carcinogenicity Study | No tumors observed | - | federalregister.gov |

| Alpha-cypermethrin Mouse Study | No tumors observed | - | federalregister.gov |

| Mouse Skin Model Study | Complete carcinogenic, tumor-initiating, and promoting potential | - | researchgate.net |

Environmental Fate and Ecotoxicology of Cypermethrin

Degradation Pathways in Environmental Matrices

The breakdown of cypermethrin (B145020) in soil and water occurs through several key pathways, including microbial degradation, photolysis, and hydrolysis. The primary route of degradation is the hydrolysis of the ester linkage, which leads to the formation of 3-phenoxybenzoic acid (PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). piat.org.nz These metabolites can then undergo further breakdown. piat.org.nz

Microbial activity is a significant factor in the degradation of this compound in the environment. piat.org.nz A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of breaking down this insecticide, often utilizing it as a source of carbon and energy. ekb.egscielo.org.mx This bioremediation process is considered an environmentally friendly and cost-effective method for mitigating this compound contamination. frontiersin.orgnih.gov

Numerous bacterial species have been isolated from contaminated soils and aquatic environments that demonstrate the ability to degrade this compound. ekb.egfrontiersin.org These bacteria employ various metabolic pathways to break down the complex structure of the insecticide. scielo.org.mx Co-cultures of different bacterial strains have been shown to be particularly effective, as they can work synergistically to completely mineralize this compound and its toxic metabolites. frontiersin.orgnih.gov

Some notable bacterial strains involved in this compound bioremediation include:

Ochrobactrum intermedium and Ochrobactrum lupini : Strains of Ochrobactrum have been shown to effectively degrade this compound. ekb.egdoaj.org For instance, Ochrobactrum intermedium SP9, isolated from petroleum-contaminated soil, achieved a 69.1% degradation rate of this compound within eight days under optimal conditions. ekb.eg Ochrobactrum lupini DG-S-01 has also been noted for its degradation capabilities. doaj.orgneptjournal.comresearchgate.net

Bacillus subtilis and Bacillus cereus : Species of Bacillus are frequently cited for their ability to break down this compound. scielo.org.mxfrontiersin.org Bacillus subtilis has been identified as a degrader of this compound, and Bacillus cereus ZH-3 has been used in co-cultures to achieve complete mineralization of the insecticide. scielo.org.mxfrontiersin.org

Pseudomonas aeruginosa : This bacterial species has been shown to utilize this compound as a carbon source and is involved in its degradation. scielo.org.mxijcmas.com

Serratia spp. : Various species of Serratia have been isolated from contaminated environments and are capable of degrading this compound. ekb.egscielo.org.mx

Rhodococcus sp. and Comamonas sp. : In a co-culture system, Rhodococcus sp. JQ-L was found to transform this compound into 3-PBA, which was then completely degraded by Comamonas sp. A-3. frontiersin.orgnih.gov

Klebsiella pneumoniae : The strain YH43 of Klebsiella pneumoniae was able to degrade 87.55% of this compound at a concentration of 100 mg/L. scielo.org.mx

Interactive Data Table: Bacterial Degradation of this compound

| Bacterial Strain | Degradation Efficiency | Conditions | Reference |

| Ochrobactrum intermedium SP9 | 69.1% in 8 days | 35°C, pH 7.0 | ekb.eg |

| Klebsiella pneumoniae YH43 | 87.55% | 100 mg/L initial concentration | scielo.org.mx |

| Bacillus subtilis BSF01 | 89.4% | 50 mg/L initial concentration | imrpress.com |

| Bacillus thuringiensis SG4 | 78.9% in 15 days | 50 ppm initial concentration | imrpress.com |

| Co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3 | Complete degradation in 24 hours | 100 mg/L initial concentration | frontiersin.orgnih.gov |

Fungi also play a role in the breakdown of this compound, possessing a robust enzymatic system capable of degrading a wide variety of pesticides. frontiersin.org Several fungal genera have been identified for their ability to metabolize this compound.

Key fungal strains in this compound degradation include:

Aspergillus niger and Aspergillus oryzae : Aspergillus niger has been reported to degrade β-cypermethrin. frontiersin.orgimrpress.com Aspergillus oryzae M-4 is another fungal strain noted for its this compound degradation capabilities. doaj.orgneptjournal.comresearchgate.net

Trichoderma viride : This fungal species has been identified as capable of degrading this compound. frontiersin.orgnih.govfrontiersin.org

Candida spp. : Various species of Candida have been shown to be involved in the biodegradation of pyrethroids like this compound. frontiersin.org

The microbial breakdown of this compound is facilitated by specific enzymes that catalyze the cleavage of its chemical bonds. The initial and most crucial step in the detoxification of this compound is the hydrolysis of its ester bond. frontiersin.org

Carboxylesterase : This class of enzymes, also known as esterases, is primarily responsible for the initial hydrolytic cleavage of the ester linkage in the this compound molecule. frontiersin.org This action breaks the molecule into two less toxic fragments, 3-phenoxybenzoic acid and a cyclopropane (B1198618) derivative. frontiersin.org Carboxylesterases are found in a wide range of organisms, including bacteria and fungi. frontiersin.org

Laccase : Laccase enzymes have also been implicated in the degradation of this compound. neptjournal.com These enzymes are oxidoreductases that can catalyze the oxidation of a wide range of phenolic compounds, which can be part of the downstream degradation pathway of this compound metabolites.

Monooxygenase : A novel beta-cypermethrin (B1669542) degrading enzyme, identified as a monooxygenase, was purified from a Streptomyces species. This enzyme catalyzes the degradation of beta-cypermethrin through hydroxylation and diaryl cleavage, representing a different pathway from the more commonly reported hydrolysis. plos.org

The microbial degradation of this compound results in the formation of several intermediate metabolites. The identification of these metabolites helps to elucidate the degradation pathways.

Common metabolites formed during the biodegradation of this compound include:

3-Phenoxybenzoic Acid (3-PBA) : This is a primary and frequently detected metabolite formed from the hydrolysis of the ester bond of this compound. piat.org.nzekb.egscielo.org.mxfrontiersin.org While less toxic than the parent compound, 3-PBA can persist in the environment and has been classified as an endocrine-disrupting chemical. scielo.org.mxacs.org

Protocatechuate and Phenol : Further degradation of 3-PBA can lead to the formation of protocatechuate and phenol. ekb.egfrontiersin.org For example, the bacterium Comamonas sp. A-3 degrades 3-PBA by cleaving it into protocatechuate and phenol. frontiersin.org

Other Metabolites : Depending on the specific microbial strain and degradation pathway, other intermediate metabolites can be formed. These include α-cyano-3-phenoxybenzyl alcohol, cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate, and 4-hydroxy-3-phenoxybenzoic acid. scielo.org.mxinchem.org

Interactive Data Table: Key Metabolites of this compound Biodegradation

| Metabolite | Precursor | Degrading Organism(s) | Reference |

| 3-Phenoxybenzoic Acid (3-PBA) | This compound | Rhodococcus sp. JQ-L, Klebsiella pneumoniae YH43, Micrococcus sp. CPN 1 | scielo.org.mxfrontiersin.org |

| Protocatechuate | 3-Phenoxybenzoic Acid | Comamonas sp. A-3 | frontiersin.org |

| Phenol | 3-Phenoxybenzoic Acid | Comamonas sp. A-3, Ochrobactrum intermedium PDB-3 | ekb.egfrontiersin.orgresearchgate.net |

| α-cyano-3-phenoxybenzyl alcohol | This compound | Klebsiella pneumoniae YH43 | scielo.org.mx |

In addition to microbial action, this compound can also be degraded by abiotic processes such as photolysis (degradation by light) and hydrolysis (degradation by water).

Photolytic Degradation : this compound is relatively stable to photolysis, with a reported half-life of over 100 days in sterile solution. piat.org.nz However, it can photodegrade on soil surfaces, with half-lives ranging from 8 to 16 days. piat.org.nz The rate of photolysis is influenced by factors such as the presence of organic matter. piat.org.nz Irradiation with simulated sunlight has been shown to degrade alpha-cypermethrin (B165848) in water, leading to various photodegradation products. researchgate.net The primary photoproducts are similar to those of hydrolysis, namely PBA and DCVA. piat.org.nz

Hydrolytic Degradation : The rate of hydrolysis of this compound is highly dependent on pH. It is stable in acidic and neutral conditions (pH below 7) but hydrolyzes more rapidly in alkaline environments (pH 9). piat.org.nzepa.gov The half-life for hydrolysis is greater than 50 days under normal environmental pH and temperature. piat.org.nz The main products of hydrolysis are also 3-phenoxybenzoic acid and DCVA. epa.gov

Microbial Degradation of this compound

Enzymatic Mechanisms of Biodegradation (e.g., Carboxylesterase, Laccase)

Ecotoxicological Impacts and Risk Assessment

This compound, a synthetic pyrethroid insecticide, is recognized for its potent activity against a wide range of pests. However, its application in agricultural and domestic settings raises significant concerns regarding its impact on non-target organisms and the broader ecosystem. The ecotoxicological profile of this compound is characterized by its high toxicity to many aquatic and terrestrial invertebrates and fish, while exhibiting lower toxicity to mammals and birds. piat.org.nzherts.ac.ukorst.edu

This compound is classified as very highly toxic to aquatic organisms, including fish and invertebrates. orst.eduepa.gov Its mode of action involves targeting the sodium channels in the nervous system, leading to paralysis and death in susceptible species. waterquality.gov.au The significant difference in toxicity between aquatic organisms and mammals or birds is largely attributed to the slower metabolism and elimination of this compound in fish. orst.edutrjfas.org

Numerous studies have documented the acute toxicity of this compound to various aquatic species. For fish, the 96-hour median lethal concentration (LC50) values can be extremely low. For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported as 0.0082 mg/L, and for bluegill sunfish (Lepomis macrochirus), it is 0.0018 mg/L. orst.edu Other studies have reported 96-hour LC50 values for fish ranging from 0.5 µg/L to approximately 10 µg/L, depending on the species and formulation. waterquality.gov.au Alpha-cypermethrin, a more biologically active isomeric form of this compound, is also highly toxic to fish, with 96-hour LC50 values ranging from 0.7 to 350 µg/L. trjfas.orgwho.int